4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-7-6-9(11(3)10-7)5-4-8(2)12/h6,8,12H,4-5H2,1-3H3 |
InChI Key |
ISFCGHRZBKQWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CCC(C)O)C |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization of 4 1,3 Dimethyl 1h Pyrazol 5 Yl Butan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments performed on high-field instruments is essential for complete proton (¹H) and carbon-¹³ (¹³C) signal assignment.
The structural elucidation begins with the acquisition of standard ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C spectrum reveals the number of unique carbon atoms. For a complete and unambiguous assignment, 2D NMR experiments are indispensable.
¹H and ¹³C NMR: The expected chemical shifts are based on the analysis of the distinct molecular fragments: the 1,3-dimethylpyrazole (B29720) ring and the butan-2-ol side chain. The pyrazole (B372694) ring features a single aromatic proton (H-4), an N-methyl group, and a C-methyl group. The butan-2-ol chain contains a methyl group adjacent to the chiral center, a methylene (B1212753) group, a second methylene group adjacent to the pyrazole ring, and a methine proton at the chiral center bearing the hydroxyl group.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would reveal the coupling network within the butan-2-ol side chain, showing correlations between the protons on C1', C2', C3', and C4'.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that has an attached proton by linking the proton's signal to the carbon's signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different parts of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds. Key expected HMBC correlations would include the correlation between the methylene protons (H-4') and the pyrazole ring carbons (C-5 and C-4), confirming the attachment of the side chain to the C-5 position of the pyrazole. Correlations between the methyl protons on the pyrazole ring (N-CH₃ and C-CH₃) and their respective ring carbons would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A key NOESY correlation would be expected between the N-methyl protons and the adjacent methylene protons (H-4') of the side chain, confirming their spatial proximity.
The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the tables below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1' (CH₃) | ~1.20 | Doublet | ~6.2 |
| H-3' (CH₂) | ~1.75 | Multiplet | - |
| H-4' (CH₂) | ~2.60 | Triplet | ~7.5 |
| H-2' (CHOH) | ~3.80 | Multiplet | - |
| C3-CH₃ | ~2.20 | Singlet | - |
| N1-CH₃ | ~3.70 | Singlet | - |
| H-4 | ~5.85 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C-1' (CH₃) | ~23.5 |
| C-3' (CH₂) | ~40.0 |
| C-4' (CH₂) | ~25.0 |
| C-2' (CHOH) | ~68.0 |
| C3-CH₃ | ~11.0 |
| N1-CH₃ | ~36.5 |
| C-4 | ~105.0 |
| C-5 | ~140.0 |
The C-2' atom in the butan-2-ol side chain is a stereocenter, meaning the compound exists as a pair of enantiomers ((R) and (S)). In a standard achiral NMR solvent, these enantiomers are indistinguishable. To determine the enantiomeric excess (ee) of a sample, chiral NMR shift reagents, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be employed.
Upon addition of the chiral shift reagent to the NMR sample, the enantiomers of this compound form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, causing the previously overlapping signals of the enantiomers to resolve into two distinct sets of peaks. The integration of these separated signals (for example, the well-resolved C-1' methyl doublet) allows for the direct calculation of the ratio of the two enantiomers and thus the enantiomeric excess of the mixture. mjcce.org.mknih.gov
Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic molecular processes, such as conformational changes. researchgate.net For this compound, the primary dynamic process of interest is the rotation around the single bonds of the flexible butanol side chain, particularly the C4'-C5 bond connecting the side chain to the pyrazole ring.
At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases. This leads to the broadening of the signals, followed by their coalescence into a single time-averaged signal at higher temperatures. By analyzing the changes in the lineshape of the signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable information about the conformational flexibility and energetic landscape of the molecule. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion. For this compound, the molecular formula is C₁₀H₁₈N₂O. HRMS would be used to confirm the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙), distinguishing it from other ions with the same nominal mass but different elemental compositions. mjcce.org.mk
Table 3: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|---|
| C₁₀H₁₈N₂O | [M+H]⁺ | 183.14974 | ~183.1497 |
Tandem Mass Spectrometry (MS/MS) is used to elucidate the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed information about the molecule's structure and connectivity.
The fragmentation of this compound is expected to be dominated by cleavages within the butan-2-ol side chain, which are characteristic of secondary alcohols. docbrown.infonist.gov The most prominent fragmentation would likely be the alpha-cleavage adjacent to the hydroxyl group, resulting in the loss of an ethyl radical to form a stable resonance-stabilized cation. Other significant fragmentation pathways could include the loss of a water molecule from the molecular ion, or cleavage at other points along the alkyl chain.
Table 4: Predicted Key MS/MS Fragments for this compound
| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 183 | [C₁₀H₁₈N₂O+H]⁺ | Parent Ion |
| 165 | [C₁₀H₁₅N₂O]⁺ | Loss of H₂O |
| 153 | [C₉H₁₃N₂O]⁺ | Loss of ethyl radical (alpha-cleavage) |
| 111 | [C₅H₇N₂-CH₂]⁺ | Cleavage of C3'-C4' bond |
By analyzing these fragmentation patterns, the structure of the butanol side chain and its connection to the dimethylpyrazole ring can be unequivocally confirmed.
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent parts: the substituted pyrazole ring and the butanol side chain.
The analysis of pyrazole and its derivatives reveals distinct spectral regions corresponding to specific bond vibrations. nih.govrdd.edu.iq The pyrazole ring itself exhibits characteristic stretching and deformation modes. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the heterocyclic ring usually appear in the 1625–1430 cm⁻¹ range. derpharmachemica.com Ring deformation vibrations can be found at lower wavenumbers, for instance, around 634 cm⁻¹. derpharmachemica.com
The butanol side chain introduces several key signatures. The most prominent is the O-H stretching band from the secondary alcohol group, which is typically broad and appears in the region of 3600-3200 cm⁻¹ in the IR spectrum due to hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected in the 1150-1050 cm⁻¹ range. Furthermore, the aliphatic C-H stretching vibrations from the butyl chain and the methyl groups on the pyrazole ring will produce strong bands in the 2980-2850 cm⁻¹ region. Asymmetric and symmetric deformation modes of the methyl (CH₃) groups are expected around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data, helping to assign the complete vibrational modes based on the total energy distribution (TED). nih.gov The comparison between calculated and experimental frequencies allows for a detailed and accurate structural confirmation. nih.govderpharmachemica.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Alcohol O-H | Stretching (H-bonded) | 3600 - 3200 (broad) | IR |
| Aromatic C-H (Pyrazole) | Stretching | 3100 - 3000 | IR, Raman |
| Aliphatic C-H (Butyl, Methyl) | Stretching | 2980 - 2850 | IR, Raman |
| C=C, C=N (Pyrazole Ring) | Stretching | 1625 - 1430 | IR, Raman |
| Methyl C-H | Asymmetric/Symmetric Deformation | 1465 - 1370 | IR, Raman |
| Secondary Alcohol C-O | Stretching | 1150 - 1050 | IR |
| Pyrazole Ring | Deformation | ~640 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not publicly available, extensive studies on related pyrazole derivatives provide a strong basis for predicting its solid-state structure. researchgate.netspast.org
In the case of this compound, the secondary alcohol group (-OH) can act as a hydrogen bond donor, while the pyridine-like nitrogen atom (N2) of the pyrazole ring is an effective hydrogen bond acceptor. mdpi.com This donor-acceptor capability facilitates the formation of supramolecular assemblies. mdpi.com Common hydrogen-bonding motifs observed in pyrazole crystal structures include cyclic arrangements (dimers, trimers, tetramers) and linear chains (catemers). mdpi.commdpi.comresearchgate.net The specific motif adopted depends on factors like steric hindrance from substituents. mdpi.com
The crystal system for pyrazole derivatives can vary widely, including monoclinic, triclinic, and orthorhombic systems. researchgate.netspast.org For example, some pyrazolone (B3327878) derivatives have been found to crystallize in monoclinic (P2₁/n), triclinic (P-1), and orthorhombic (P2₁2₁2₁) space groups. spast.org The final crystal structure will be a balance of forming the strongest possible hydrogen bonds while achieving efficient molecular packing.
| Parameter | Typical Observation | Reference Example |
|---|---|---|
| Crystal System | Monoclinic, Triclinic, Orthorhombic | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one (Monoclinic) spast.org |
| Space Group | P2₁/n, P-1, C2/c, P2₁2₁2₁ | N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (C2/c) researchgate.net |
| Key Intermolecular Interaction | N-H···O or O-H···N Hydrogen Bonding | Molecules linked by N-H···O hydrogen bonds in pyrazolone derivatives. spast.org |
| Supramolecular Motif | Dimers, Trimers, Tetramers, Catemers | 4-bromo-1H-pyrazole forms trimeric H-bonding motifs. mdpi.com |
| Pyrazole Ring Geometry | Planar | The pyrazole ring in all three compounds is planar. spast.org |
Chromatographic Methodologies for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.
The presence of a chiral center at the C2 position of the butan-2-ol side chain means that the compound exists as a pair of enantiomers. Chiral chromatography is the primary technique used to separate these non-superimposable mirror images. gcms.cz
Chiral High-Performance Liquid Chromatography (HPLC): The separation of enantiomers of pyrazole derivatives has been successfully achieved using polysaccharide-based chiral stationary phases (CSPs). nih.govacs.org Columns based on carbamylated amylose (B160209) and cellulose (B213188) are among the most efficient and widely used. nih.gov The choice of mobile phase is critical for achieving resolution. Both normal-phase (e.g., n-hexane/ethanol) and polar organic (e.g., methanol, acetonitrile) elution modes have been shown to be effective, with the optimal choice depending on the specific analyte and CSP combination. acs.orgnih.gov For instance, cellulose-based columns have demonstrated superiority in polar organic modes, offering high resolution and short analysis times, while amylose-based columns can be more effective in normal-phase mode. nih.govnih.gov
Chiral Gas Chromatography (GC): Chiral GC offers another robust method for enantiomer resolution, particularly for volatile and thermally stable compounds. nih.gov The stationary phases in chiral GC columns are typically based on derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.cznih.gov For a compound like this compound, a CSP such as a derivatized β-cyclodextrin would be a suitable starting point for method development. gcms.cz Optimization of GC parameters, including the temperature program, carrier gas flow rate, and injection technique, is crucial for achieving baseline separation of the enantiomers. nih.gov
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detector | Key Finding |
|---|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2) | Normal Phase (n-hexane/ethanol) or Polar Organic (acetonitrile, methanol) | UV | Cellulose-based CSPs can be superior in polar organic modes, while amylose-based CSPs excel in normal-phase mode for resolving pyrazole enantiomers. nih.govnih.gov |
| GC | Derivatized Cyclodextrin (B1172386) (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) | Helium or Hydrogen | FID | Derivatized cyclodextrin columns are effective for separating chiral pharmaceutical intermediates. nih.gov |
Developing robust quantitative methods is critical for determining the concentration of this compound in various samples, such as reaction mixtures or final products.
Liquid Chromatography with UV Detection (LC-UV): An LC-UV method is suitable for the quantitative analysis of this compound due to the UV-absorbing pyrazole ring. A reversed-phase HPLC method would likely be developed using a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetric peak with a reasonable retention time. Detection would be performed at a wavelength where the pyrazole chromophore exhibits maximum absorbance. Quantification is typically carried out using an external or internal standard method after establishing the method's linearity, accuracy, and precision.
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a standard and reliable technique for the quantification of volatile organic compounds. researchgate.net A method for this compound would involve injection into a GC system equipped with a capillary column, such as one with a 5% phenyl polysiloxane stationary phase. researchgate.net The oven temperature would be programmed to ramp from a lower initial temperature to a higher final temperature to ensure the elution of the analyte as a sharp peak, well-separated from any impurities or solvent fronts. The flame ionization detector (FID) provides a response that is proportional to the mass of carbon, making it an excellent choice for quantification. chromsoc.jp As with LC-UV, validation of the method's performance characteristics is essential for ensuring reliable quantitative results. researchgate.netlu.se
| Technique | Parameter | Proposed Condition |
|---|---|---|
| LC-UV | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at ~220 nm (typical for pyrazole ring) | |
| Quantification | External or Internal Standard | |
| GC-FID | Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.32 mm i.d.) researchgate.net |
| Carrier Gas | Helium or Hydrogen | |
| Temperature Program | e.g., 100°C hold 1 min, ramp 10°C/min to 250°C | |
| Detector | Flame Ionization Detector (FID) | |
| Quantification | External or Internal Standard lu.se |
Computational and Theoretical Chemistry Investigations of 4 1,3 Dimethyl 1h Pyrazol 5 Yl Butan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and stability of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer deep insights into the behavior of electrons within a molecule, which in turn dictates its chemical reactivity and physical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on various pyrazole (B372694) derivatives consistently show that the electronic properties are significantly influenced by the nature and position of substituents on the pyrazole ring. For 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol, the dimethyl substitution on the pyrazole ring and the butan-2-ol side chain are expected to modulate its electronic characteristics.
The stability of a molecule can be inferred from its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. In pyrazole derivatives, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller HOMO-LUMO gap and increased reactivity. researchgate.net The alkyl groups (dimethyl and butanol) on this compound are electron-donating, which would be expected to influence its electronic stability.
Interactive Table: Predicted Electronic Properties of this compound based on Analogous Compounds.
| Property | Predicted Value/Characteristic | Rationale based on Analogous Pyrazole Derivatives |
|---|---|---|
| HOMO Energy | Relatively high | Presence of electron-donating alkyl and dimethyl groups. |
| LUMO Energy | Relatively high | Influence of electron-donating substituents. |
| HOMO-LUMO Gap | Moderate | Alkyl groups can slightly decrease the gap compared to unsubstituted pyrazole, but the molecule is expected to be kinetically stable. |
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a detailed picture of molecular properties. The molecular orbitals of pyrazole derivatives are typically characterized by a distribution of electron density across the heterocyclic ring. The HOMO is often located on the pyrazole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is also generally centered on the ring, representing the most likely site for nucleophilic attack.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. For pyrazole derivatives, the MEP surface typically shows negative potential (red and yellow regions) around the nitrogen atoms due to the presence of lone pairs of electrons, making them susceptible to electrophilic attack and hydrogen bonding. researchgate.net The hydroxyl group in the butan-2-ol side chain of this compound would also present a region of negative electrostatic potential, while the hydrogen atoms of the hydroxyl and methyl groups would exhibit positive potential (blue regions).
Conformational Analysis and Energetic Landscapes
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis helps in identifying the most stable arrangements of atoms in a molecule and the energy barriers between different conformations.
For a flexible molecule like this compound, with its rotatable butanol side chain, multiple conformations are possible. Molecular mechanics and molecular dynamics simulations are computational techniques used to explore the conformational space and determine the relative energies of different conformers. The butanol side chain can adopt various orientations due to rotation around the C-C single bonds. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and one of the nitrogen atoms of the pyrazole ring. Studies on other pyrazoles with flexible side chains have shown that the orientation of the side chain can significantly impact the molecule's interaction with biological targets. nih.gov
Computational methods can accurately predict spectroscopic parameters, which can aid in the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies for pyrazole derivatives have shown good agreement with experimental data. researchgate.net
For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the methyl groups on the pyrazole ring, the protons of the butanol side chain, and the pyrazole ring proton. The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom in the molecule. nih.gov DFT calculations can provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure.
The IR spectrum is characterized by vibrational frequencies corresponding to specific functional groups. For the target molecule, characteristic IR frequencies would be expected for the O-H stretching of the alcohol group, C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring.
Interactive Table: Predicted Spectroscopic Data for this compound.
| Spectroscopic Technique | Predicted Key Signals/Frequencies | Basis of Prediction from Analogous Compounds |
|---|---|---|
| ¹H NMR | Signals for N-CH₃, C-CH₃, CH₂, CH, OH, and pyrazole ring H | Based on known chemical shifts for substituted pyrazoles and alkyl alcohols. researchgate.netnih.gov |
| ¹³C NMR | Distinct signals for all carbon atoms, including the pyrazole ring carbons and the butanol side chain carbons | Extrapolated from studies on various pyrazole derivatives. nih.gov |
Molecular Docking and Dynamics Simulations with Hypothesized Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is particularly useful in drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or enzyme. Pyrazole derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been employed to understand their mechanism of action. ijirt.orgeurekaselect.commdpi.com
Given the structural features of this compound, it could potentially interact with various biological targets. For instance, the pyrazole moiety is a common scaffold in kinase inhibitors. nih.gov Docking studies of this molecule into the active site of a kinase could reveal potential hydrogen bonding interactions between the pyrazole nitrogen atoms or the hydroxyl group and key amino acid residues, as well as hydrophobic interactions involving the dimethylpyrazole ring and the butanol chain. researchgate.net
Molecular dynamics simulations can further be used to assess the stability of the docked complex over time, providing insights into the dynamic nature of the interaction. nih.gov
Interactive Table: Potential Biological Targets and Docking Insights for this compound.
| Hypothesized Biological Target | Potential Key Interactions | Rationale from Studies on Analogous Pyrazoles |
|---|---|---|
| Protein Kinases | Hydrogen bonding with the hinge region, hydrophobic interactions in the active site. | Many pyrazole derivatives are known kinase inhibitors. nih.govresearchgate.net |
| Cyclooxygenase (COX) Enzymes | Hydrogen bonding and hydrophobic interactions within the enzyme's active site. | Pyrazole-containing compounds have shown anti-inflammatory activity through COX inhibition. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For pyrazole derivatives, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities, including anticancer and hypoglycemic effects.
Methodology and Key Findings from Studies on Pyrazole Analogues
QSAR models for pyrazole analogues are typically developed using a range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with the observed biological activity using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS).
A common approach involves 2D-QSAR and 3D-QSAR studies. 2D-QSAR models utilize descriptors calculated from the 2D representation of the molecule, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules and their interaction fields.
For instance, in a study on the anticancer activity of pyrazole derivatives, 3D-QSAR models were developed to identify key molecular properties influencing their efficacy against lung cancer cell lines. The analysis revealed that specific substitutions on the pyrazole ring significantly impact the antitumor activity. Similarly, 2D-QSAR models for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that the biological activity was significantly influenced by adjacency and distance matrix descriptors.
The following interactive table summarizes findings from representative QSAR studies on various pyrazole analogues. It is important to note that these findings are for analogues and not for this compound itself.
| Biological Activity | QSAR Model Type | Key Molecular Descriptors/Fields | General Findings for Analogues | Reference |
|---|---|---|---|---|
| Anticancer (Lung Cancer) | 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | Substitutions on the pyrazole ring significantly influence antitumor activity. Substitution of a hydrazine (B178648) linker with a rigid 1,2,4-oxadiazole (B8745197) moiety led to a compound with low cytotoxicity and high cytostatic potential. | |
| Hypoglycemic | 2D-QSAR (MLR, Random Forest) | Molecular descriptors (unspecified) | Identified relationships between structural characteristics and biological effectiveness in reducing blood sugar levels. | |
| EGFR Kinase Inhibition | 2D-QSAR (PLS, SW-MLR) | Adjacency and distance matrix descriptors | The activity of 1H-pyrazole-1-carbothioamide derivatives was influenced by these topological descriptors. | |
| Anticancer (Various Cell Lines) | 2D-QSAR | SlogP_VSA5, PEOE_VSA+0, Zagreb index, vsa_other, SMR_VSA1, SMR_VSA7 | The contribution of various descriptors to the anticancer activity against different cell lines was identified, allowing for the design of new derivatives with potentially enhanced activity. |
These studies on analogues suggest that a QSAR model for this compound would likely identify the importance of the pyrazole core's substitutions (the two methyl groups) and the properties of the butan-2-ol side chain, such as its length, flexibility, and the presence of the hydroxyl group, in determining its biological activity.
Solvent Effects and Solvation Models in Theoretical Studies
The surrounding solvent can significantly influence the properties and behavior of a molecule, including its conformational preferences, reactivity, and spectroscopic characteristics. Theoretical chemistry provides powerful tools to investigate these solvent effects through various solvation models. These models can be broadly categorized into explicit, implicit, and hybrid approaches.
Implicit vs. Explicit Solvation Models
Explicit solvation models treat individual solvent molecules quantum mechanically or with molecular mechanics, providing a detailed microscopic picture of the solute-solvent interactions. However, these models are computationally expensive.
Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and its variants are widely used implicit models. These models are computationally more efficient and can provide valuable insights into the bulk effects of the solvent.
Theoretical Studies on Pyrazole and its Analogues
Theoretical studies on pyrazole and its derivatives have demonstrated the significant impact of the solvent environment. For example, a study using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on pyrazole showed that increasing solvent polarity leads to a decrease in the HOMO-LUMO energy gap and an increase in the dipole moment. This indicates that polar solvents can influence the electronic properties and reactivity of the pyrazole ring.
Calorimetric and spectroscopic studies on the solvation of pyrazole derivatives in water, methanol, and acetonitrile (B52724) have revealed that the enthalpy of solution is endothermic. The interactions between the solute and solvent molecules were found to depend on the structural features of the pyrazole derivatives and the protic or aprotic nature of the solvent.
The following interactive table summarizes the observed solvent effects on the properties of pyrazole and its simpler analogues from theoretical and experimental studies.
| Property | Solvent(s) | Observed Effect on Analogues | Theoretical Model/Method | Reference |
|---|---|---|---|---|
| Molecular Geometry | Various polar solvents | Solvent interactions notably affect the molecular geometry. | DFT (B3LYP) | |
| HOMO-LUMO Energy Gap | Water | Decreased from 7.0557 eV (gas phase) to 7.000 eV. | DFT (B3LYP) | |
| Dipole Moment | Water | Increased from 2.27 D (gas phase) to 4.51 D. | DFT (B3LYP) | |
| UV-Vis Spectra | Polar solvents | Redshifts observed, indicating changes in π–π* transitions. | TD-DFT | |
| Enthalpy of Solution | Water, Methanol, Acetonitrile | Endothermic for pyrazole, 3,5-dimethylpyrazole, and 3,4,5-trimethylpyrazole. | Calorimetry |
For this compound, the presence of the hydroxyl group in the butanol side chain would likely lead to specific hydrogen bonding interactions with protic solvents like water and methanol. These interactions would influence the compound's solubility, conformational preferences of the side chain, and potentially its biological activity by affecting how it binds to a target receptor. Theoretical studies employing a combination of explicit and implicit solvation models could provide a more accurate description of these complex solvent effects.
Mechanistic Studies of 4 1,3 Dimethyl 1h Pyrazol 5 Yl Butan 2 Ol Interactions with Biological Systems in Vitro Focus
Enzyme and Receptor Binding Studies (In Vitro)
Kinetic Characterization of Enzyme Modulation by 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-ol
No publicly available studies have detailed the kinetic characterization of enzyme modulation by this compound.
Direct Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There are no published reports of direct binding assays, such as Surface Plasmon Resonance or Isothermal Titration Calorimetry, being conducted to evaluate the interaction of this compound with specific biological targets.
Cellular Pathway Modulation (In Vitro)
Assessment of Impact on Key Signaling Cascades in Cell Lines
The impact of this compound on key signaling cascades in cell lines has not been documented in the scientific literature.
Transcriptomic and Proteomic Profiling in Response to Compound Exposure
No transcriptomic or proteomic profiling studies have been published to date that analyze cellular responses to exposure to this compound.
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
Specific structure-activity relationship studies for derivatives of this compound are not available. However, broader research on various pyrazole-containing compounds has demonstrated that modifications to the pyrazole (B372694) core and its substituents can significantly influence their biological activity. These studies often explore how changes in functional groups affect the compound's interaction with biological targets, but this information is not specific to the requested compound.
Systematic Design and Synthesis of Analogues for SAR Probing
No information is available on the synthesis of analogues of this compound for the purpose of probing structure-activity relationships.
Identification of Key Pharmacophore Features and Tolerated Modifications
Without SAR data, the key pharmacophore features of this compound and what structural modifications are tolerated for biological activity have not been determined.
Metabolic Stability and Degradation Pathway Studies (In Vitro Hepatic Microsomes, Plasma)
There are no published studies on the in vitro metabolic stability of this compound in hepatic microsomes or plasma, nor have its degradation pathways been elucidated.
Chemoproteomics and Affinity-Based Protein Profiling Applications
No research has been found that utilizes this compound in chemoproteomics or affinity-based protein profiling to identify its protein targets.
At present, this compound appears to be a compound that has not been subjected to the specific biological and mechanistic investigations requested.
Synthesis and Academic Exploration of Derivatives and Analogues of 4 1,3 Dimethyl 1h Pyrazol 5 Yl Butan 2 Ol
Synthesis of Pyrazole (B372694) Ring-Modified Analogues
Modification of the 1,3-dimethyl-1H-pyrazole core is a primary strategy for creating analogues. This typically involves altering the substituents at the N-1 and C-3 positions or introducing other cyclic systems.
Alterations of Alkyl Substituents on the Pyrazole Ring
The foundational synthesis of the pyrazole ring, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, provides a direct method for introducing diverse alkyl groups. nih.gov By selecting appropriate starting materials, analogues of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol with different alkyl substituents on the pyrazole ring can be systematically synthesized.
For instance, variation at the N-1 position is achieved by substituting methylhydrazine with other alkylhydrazines. Similarly, modifying the C-3 substituent can be accomplished by using a different β-diketone in the initial cyclization step. A general synthetic scheme involves the reaction of an appropriate hydrazine with 4,6-heptanedione to form the pyrazole core, followed by further steps to elaborate the butan-2-ol side chain.
Table 1: Synthesis of Pyrazole Analogues with Altered Alkyl Groups
| N-1 Substituent | C-3 Substituent | Hydrazine Reagent | β-Diketone Reagent | Resulting Pyrazole Core |
|---|---|---|---|---|
| Ethyl | Methyl | Ethylhydrazine | Pentane-2,4-dione | 1-Ethyl-3-methyl-1H-pyrazole |
| Propyl | Methyl | Propylhydrazine | Pentane-2,4-dione | 1-Propyl-3-methyl-1H-pyrazole |
| Methyl | Ethyl | Methylhydrazine | Hexane-2,4-dione | 1-Methyl-3-ethyl-1H-pyrazole |
This modular approach allows for the creation of a library of compounds where the steric and electronic properties of the pyrazole ring are systematically altered.
Introduction of Diverse Heterocyclic and Aromatic Moieties
Expanding beyond simple alkyl groups, researchers have introduced a wide array of aromatic and heterocyclic systems onto the pyrazole scaffold. This is most commonly achieved by employing substituted arylhydrazines in the initial ring-forming reaction, which places the aromatic moiety at the N-1 position. nih.govnih.gov This method has been used to synthesize a variety of N-phenyl pyrazole derivatives. nih.gov
Furthermore, other heterocyclic rings can be attached to the pyrazole core. Synthetic strategies often involve preparing a functionalized pyrazole intermediate, such as a halogenated or amino-pyrazole, which can then undergo cross-coupling reactions or condensation to append a new heterocyclic ring. nih.govmdpi.com For example, a 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole can serve as a precursor for nucleophilic aromatic substitution reactions to introduce nitrogen-based heterocycles. znaturforsch.com
Table 2: Examples of Pyrazole Analogues with Aromatic and Heterocyclic Substituents
| Position of Substitution | Type of Moiety | Synthetic Precursor Example | Reaction Type | Resulting Moiety |
|---|---|---|---|---|
| N-1 | Aromatic | Phenylhydrazine | Cyclocondensation | 1-Phenyl |
| N-1 | Aromatic | 4-Methoxyphenylhydrazine | Cyclocondensation | 1-(4-Methoxyphenyl) |
| C-5 | Heterocyclic | 5-Amino-1,3-dimethylpyrazole | Condensation | Thiazole derivative |
Synthesis of Butan-2-ol Side Chain-Modified Analogues
Modifications to the butan-2-ol side chain provide another critical axis for structural diversification, including changes to its length, the functionalization of its hydroxyl group, and control over its stereochemistry.
Variation of Alkyl Chain Length and Branching
To generate analogues with altered side chain lengths or branching patterns, a common synthetic strategy involves the use of organometallic reagents. Starting from a pyrazole-5-carboxaldehyde intermediate, such as 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, a Grignard reaction can be employed. The choice of the Grignard reagent dictates the structure of the resulting secondary alcohol side chain.
For example, reaction with ethylmagnesium bromide would yield a 1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol, while using isopropylmagnesium bromide would introduce branching, resulting in 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol. This method offers a versatile and high-yielding route to a diverse set of side chain analogues.
Table 3: Side Chain Modification via Grignard Reaction
| Pyrazole Intermediate | Grignard Reagent | Resulting Analogue |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | Methylmagnesium bromide | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol |
| 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | Ethylmagnesium bromide | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-ol |
| 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | Propylmagnesium bromide | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-1-ol |
Functionalization of the Hydroxyl Group
The secondary hydroxyl group of the butan-2-ol side chain is a prime site for further functionalization, most commonly through esterification or etherification reactions. These modifications can introduce a variety of functional groups, altering the compound's physicochemical properties.
Esterification can be achieved using standard methods, such as reaction with an acyl chloride or carboxylic acid in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to prepare ether analogues.
Table 4: Potential Functionalization of the Hydroxyl Group
| Reaction Type | Reagent | Functional Group Introduced | Resulting Analogue Name |
|---|---|---|---|
| Esterification | Acetic anhydride | Acetate | 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-yl acetate |
| Esterification | Benzoyl chloride | Benzoate | 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-yl benzoate |
| Etherification | Sodium hydride, Methyl iodide | Methoxy | 5-(1-Methoxybutan-3-yl)-1,3-dimethyl-1H-pyrazole |
Stereochemical Modifications and Evaluation of Diastereomers
The butan-2-ol side chain contains a chiral center at the C-2 position. Standard, non-stereoselective syntheses will produce a racemic mixture of (R)- and (S)-enantiomers. The development of stereoselective synthetic routes to access enantiomerically pure or enriched analogues is a significant area of academic exploration.
One effective approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of pyrazole derivatives has been achieved using (R)- or (S)-tert-butanesulfinamide. nih.gov This methodology involves the condensation of the chiral sulfinamide with an aldehyde to form a chiral sulfinyl imine. Subsequent stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can establish the desired stereocenter with high diastereoselectivity. nih.gov
If a second chiral center were introduced into the molecule, for example by using a chiral substituent on the pyrazole ring, a pair of diastereomers would be formed for each enantiomer. These diastereomers would possess distinct physical properties, allowing for their separation by methods such as column chromatography or crystallization. The evaluation of these separated diastereomers is crucial for understanding how the three-dimensional arrangement of the molecule influences its properties.
Preparation of Labeled Analogues for Mechanistic Studies (e.g., Isotopic Labeling)
Isotopic labeling is a crucial technique in medicinal chemistry and drug metabolism studies to trace the metabolic fate of a compound and to elucidate reaction mechanisms. For a molecule like this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could be incorporated.
Strategies for Isotopic Labeling:
The introduction of isotopic labels can be achieved by using isotopically enriched starting materials or through chemical reactions on the final compound or its precursors.
Deuterium Labeling: Deuterium can be introduced at various positions. For instance, reduction of a corresponding ketone precursor, 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-one, with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would yield this compound with a deuterium atom at the C2 position of the butanol chain. Labeling of the methyl groups on the pyrazole ring could be accomplished by using deuterated methylating agents (e.g., CD₃I) during the synthesis of the pyrazole ring itself.
Carbon-13 Labeling: ¹³C-labeling often requires the synthesis to start from ¹³C-enriched building blocks. For example, a ¹³C-labeled acetyl group could be used in the construction of the butanone side chain, or a ¹³C-labeled precursor could be employed in the formation of the pyrazole ring.
Nitrogen-15 Labeling: The pyrazole ring contains two nitrogen atoms, which are ideal sites for ¹⁵N-labeling. This would typically involve the use of ¹⁵N-labeled hydrazine or its derivatives in the cyclization reaction to form the pyrazole core.
Illustrative Synthetic Approach for Deuterium Labeling:
A potential route for the synthesis of a deuterated analogue of this compound is outlined below. This hypothetical pathway is based on established pyrazole synthesis methods.
| Step | Reactants | Reagents and Conditions | Product | Labeled Position |
| 1 | 1,3-Diketone | ¹⁵N-labeled Hydrazine | ¹⁵N-labeled Pyrazole intermediate | Pyrazole ring nitrogens |
| 2 | Labeled Pyrazole intermediate | Alkylating agent | ¹⁵N-labeled 1,3-dimethylpyrazole (B29720) | Pyrazole ring nitrogens |
| 3 | Labeled 1,3-dimethylpyrazole | Acylation with a butanoyl derivative | Ketone precursor | Pyrazole ring nitrogens |
| 4 | Ketone precursor | Sodium borodeuteride (NaBD₄) | Deuterated & ¹⁵N-labeled final product | C2 of butanol & pyrazole nitrogens |
Design and Synthesis of Photoaffinity Probes and Bioconjugates
Photoaffinity probes are valuable tools for identifying the biological targets of bioactive molecules. These probes typically consist of three components: a recognition element (the pharmacophore), a photoreactive group, and a tag for detection or enrichment (e.g., a biotin (B1667282) or a fluorescent dye). Bioconjugates involve linking the molecule of interest to another biomolecule, such as a protein or a peptide, to study its interactions or to deliver it to a specific site.
Design of a Photoaffinity Probe:
For this compound, a photoaffinity probe could be designed by modifying the structure to incorporate a photoreactive group and a linker for attaching a tag. The choice of modification site is critical to minimize disruption of the compound's biological activity. The butanol side chain offers a potential site for modification.
Common Photoreactive Groups:
Aryl Azides: Upon photolysis, they form highly reactive nitrenes.
Benzophenones: These groups form reactive triplet biradicals upon UV irradiation.
Diazirines: These small, sterically unobtrusive groups generate carbenes upon photolysis.
Synthesis of a Hypothetical Photoaffinity Probe:
The synthesis would involve functionalizing the butanol side chain to introduce a linker, followed by the attachment of the photoreactive group and a tag. For instance, the hydroxyl group of this compound could be converted to a better leaving group and then displaced with a linker containing a terminal alkyne or azide (B81097) for "click" chemistry. This would allow for the subsequent attachment of a tagged photoreactive moiety.
Bioconjugation Strategies:
The hydroxyl group of this compound provides a convenient handle for bioconjugation. It can be activated or converted into other functional groups to facilitate coupling with biomolecules.
Ester or Ether Linkage: The alcohol can be reacted with an activated carboxylic acid or an alkyl halide on a biomolecule to form an ester or ether linkage, respectively.
Click Chemistry: The hydroxyl group can be modified to introduce an azide or alkyne functionality, enabling efficient and specific conjugation to a biomolecule containing the complementary reactive partner via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
Potential Academic Applications and Research Tools Derived from 4 1,3 Dimethyl 1h Pyrazol 5 Yl Butan 2 Ol
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-ol as a Lead Scaffold in Chemical Biology
In the quest for novel therapeutics and molecular probes, the identification of versatile lead scaffolds is a critical starting point. The pyrazole (B372694) core is a well-established pharmacophore found in numerous drugs, valued for its metabolic stability and its ability to engage in various biological interactions. nih.gov The structure of this compound presents several key features that make it an attractive candidate as a lead scaffold in chemical biology.
The 1,3-dimethylpyrazole (B29720) ring provides a stable, aromatic core that can be systematically modified. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the ring itself can participate in pi-stacking interactions with biological targets. nih.gov The butan-2-ol side chain offers a hydroxyl group that can serve as a hydrogen bond donor or acceptor, and its stereocenter allows for the exploration of stereospecific interactions.
The true power of a lead scaffold lies in its amenability to chemical modification, allowing for the generation of a library of analogs for biological screening. Starting from this compound, a variety of derivatives could be synthesized to explore structure-activity relationships.
Table 1: Potential Modifications of the this compound Scaffold
| Modification Site | Potential Modifications | Rationale |
| Pyrazole Ring | Substitution at the C4 position | Explore interactions with different pockets of a target protein. |
| Variation of N1-methyl group | Modulate solubility and metabolic stability. | |
| Butanol Side Chain | Oxidation of the alcohol to a ketone | Alter hydrogen bonding capacity and geometry. |
| Esterification or etherification of the alcohol | Introduce different functional groups to probe binding interactions. | |
| Variation of the chain length | Optimize spacing and orientation relative to the pyrazole core. |
These modifications would allow for the systematic exploration of the chemical space around the initial scaffold, a crucial step in the development of potent and selective modulators of biological processes.
Development of this compound as a Specific Chemical Probe for Target Identification
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of a specific chemical probe from a lead scaffold like this compound would involve optimizing its potency and selectivity for a particular biological target. This process typically involves iterative cycles of chemical synthesis and biological testing.
For instance, if initial screening revealed that this compound has modest inhibitory activity against a particular enzyme, medicinal chemistry efforts would focus on enhancing this activity. This could involve synthesizing analogs with different substituents on the pyrazole ring or modifications to the butanol side chain to improve binding affinity and selectivity.
Once a potent and selective analog is identified, it can be further functionalized to create a more sophisticated chemical probe. For example, a "tag" could be attached to the molecule, such as biotin (B1667282) for affinity purification or a fluorescent group for visualization in cells. Such tagged probes are invaluable tools for identifying the protein targets of a bioactive compound, a process known as target deconvolution.
Contribution to Understanding Structure-Activity-Relationship Principles for Pyrazole Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov A systematic study of derivatives of this compound would contribute to the broader understanding of SAR principles for the pyrazole class of compounds.
By synthesizing and testing a library of analogs, researchers can dissect the contribution of each part of the molecule to its biological effect. For example, SAR studies could reveal the importance of the hydroxyl group on the butanol chain for activity, or the optimal size and electronic properties of substituents on the pyrazole ring. mdpi.com
Table 2: Hypothetical SAR Data for Analogs of this compound
| Compound | R1 (at C4 of Pyrazole) | R2 (at C2 of Butyl Chain) | Biological Activity (IC₅₀, µM) |
| Parent | H | -OH | 10 |
| Analog 1 | Cl | -OH | 2.5 |
| Analog 2 | OMe | -OH | 15 |
| Analog 3 | H | =O (Ketone) | 50 |
| Analog 4 | H | -OAc (Acetate) | 8 |
This type of data, though hypothetical, illustrates how systematic modifications can lead to a deeper understanding of the molecular features required for a desired biological activity. These principles can then be applied to the design of other novel pyrazole-based compounds.
Use in High-Throughput Screening Libraries for Academic Hit Identification
High-throughput screening (HTS) is a key technology in drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds for a specific biological activity. chemmethod.com Chemical libraries used for HTS are often built around a collection of diverse molecular scaffolds. The inclusion of compounds based on the this compound scaffold in HTS libraries would increase the chemical diversity available for screening.
Given the proven track record of the pyrazole core in bioactive compounds, derivatives of this compound would be valuable additions to academic and commercial screening collections. researchgate.net The identification of a "hit" from such a library—a compound that shows activity in a primary screen—is the first step in a long process of drug or probe development. The modular nature of the this compound scaffold would be advantageous for the subsequent hit-to-lead optimization process.
Development of Spectroscopic Reporter Molecules Incorporating the Moiety
The photophysical properties of certain organic molecules allow them to be used as spectroscopic reporters, such as fluorescent probes. rsc.org The pyrazole ring itself can be part of a larger conjugated system that exhibits fluorescence. By chemically modifying the this compound scaffold, it is conceivable to develop novel spectroscopic tools.
For example, the pyrazole ring could be incorporated into a larger aromatic system to create a novel fluorophore. The butanol side chain could be modified to include a recognition element for a specific analyte, such as a metal ion or a small molecule. The binding of the analyte to the recognition element could then induce a change in the fluorescence properties of the molecule, allowing for its detection. globethesis.com
The development of such chemosensors based on the this compound moiety would provide new tools for analytical chemistry and bioimaging, enabling the detection and quantification of important species in biological and environmental samples. nih.gov
Future Research Directions and Open Questions Regarding 4 1,3 Dimethyl 1h Pyrazol 5 Yl Butan 2 Ol
Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways
The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving towards methods that offer higher efficiency, greater regioselectivity, and improved sustainability. organic-chemistry.orgmdpi.com Future research into the synthesis of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol should prioritize these modern approaches over classical methods.
Key areas for exploration include:
Multicomponent Reactions (MCRs) : MCRs have emerged as a powerful tool for building complex molecules like pyrazoles in a single step from simple precursors, which is valued for its efficiency and atom economy. tandfonline.commdpi.com Investigating one-pot, three-component procedures involving precursors such as appropriately substituted hydrazines, diketones, or alkynes could lead to a more streamlined synthesis of the target compound. organic-chemistry.org
Green Chemistry Approaches : The use of environmentally benign solvents, or solvent-free conditions, is a critical goal in modern chemical synthesis. researchgate.netmdpi.com Research should focus on methods that employ green catalysts, such as nano-ZnO or silica-supported catalysts, and alternative energy sources like microwave irradiation to reduce reaction times and environmental impact. mdpi.comnih.gov An iron-catalyzed tandem approach using alcohols as the primary feedstock presents a sustainable route for creating tri-substituted pyrazoles and could be adapted for this specific molecule. rsc.org
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of the pyrazole core could lead to a more efficient and reproducible manufacturing process for this compound and its analogs. mdpi.com
Catalytic Innovations : The development of novel catalysts, including metal-based (e.g., copper, iron) and metal-free options, continues to refine pyrazole synthesis. organic-chemistry.orgrsc.org Future work should explore these catalysts to achieve high yields and regioselectivity under mild conditions, avoiding harsh reagents and complex purification steps. organic-chemistry.orgtandfonline.com
Deeper Mechanistic Elucidation of In Vitro Biological Interactions
Understanding how a compound interacts with biological systems at a molecular level is fundamental to drug discovery. For this compound, a thorough investigation of its in vitro biological effects and the underlying mechanisms is a critical next step. Pyrazole derivatives are known to exhibit a wide range of biological activities, and identifying the specific pathways modulated by this compound is essential. nih.goveurekaselect.com
Future research should focus on:
Cellular Assays : Initial screening against a diverse panel of human cancer cell lines can provide preliminary data on antiproliferative activity. nih.govbohrium.com Should any activity be observed, subsequent studies should aim to determine the mechanism of cell death, for instance, by investigating markers of apoptosis. nih.govacs.org
Enzyme Inhibition Assays : Based on the known activities of other pyrazoles, screening against key enzyme families, such as protein kinases, cyclooxygenases (COX), and α-glucosidase, could reveal specific inhibitory functions. nih.govnih.gov
Pathway Analysis : If the compound shows significant activity, techniques like Western blotting can be used to analyze its effect on specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often implicated in cancer. nih.gov This helps to build a detailed picture of the compound's mechanism of action at the cellular level.
Discovery and Validation of Novel Biological Targets
A key challenge and opportunity in pharmacology is the identification of novel molecular targets for therapeutic intervention. The pyrazole scaffold is known to interact with a wide array of biological targets, particularly protein kinases, which are crucial in cancer and inflammatory diseases. nih.govresearchgate.net A primary research goal for this compound is to discover and validate its specific biological targets.
This can be achieved through:
Broad-Based Screening : Employing high-throughput screening against large panels of biological targets, such as the 60 human tumor cell lines offered by the U.S. National Cancer Institute, can identify initial areas of activity. nih.govbohrium.com
Target Identification Studies : For compounds showing promising activity, identifying the precise molecular target is crucial. For example, in the context of antitubercular pyrazoles, whole-genome sequencing of resistant mutants successfully identified MmpL3 as the molecular target. nih.gov Similar approaches could be applied if antimicrobial activity is discovered.
Validation : Once a potential target is identified, its relevance must be validated. This involves confirming the interaction between the compound and the target protein and demonstrating that this interaction is responsible for the observed biological effect. nih.gov For instance, pyrazole derivatives have been identified as multi-targeted inhibitors of JAK 2/3 and Aurora A/B kinases, and their effects were validated through kinase assays and Western blot analysis of downstream signaling proteins. drugbank.com
Advanced Computational Modeling for Precise Prediction of Activity and Selectivity
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity of compounds and optimizing their structures. ej-chem.org Applying these methods to this compound can guide its development and the design of more potent and selective analogs.
Future computational studies should include:
Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR models can be developed for a series of related pyrazole derivatives to establish a correlation between their structural features and biological activities. ej-chem.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. researchgate.netacs.org Advanced 5D-QSAR methodologies, which account for induced-fit models, can provide even more accurate predictions for specific targets like EGFR. nih.gov
Molecular Docking : Docking simulations can predict how this compound binds to the active site of a potential biological target. researchgate.netresearchgate.net This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding and can guide the design of modifications to improve affinity and selectivity. nih.govnih.govmdpi.com
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the compound-target complex over time, providing a more realistic understanding of the binding stability and conformational changes that occur upon binding. nih.gov
Development of Advanced Analytical Methods for Tracing in Complex Research Matrices
To understand the pharmacokinetic and pharmacodynamic properties of this compound, robust and sensitive analytical methods are required for its detection and quantification in complex biological matrices like blood, urine, and tissue.
Priorities in this area include:
Chromatographic Methods : Developing specific methods using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential for accurately measuring the concentration of the parent compound and its potential metabolites. nih.gov
Metabolite Identification : Studies are needed to elucidate the metabolic fate of the compound. As observed with pyrazole itself, metabolism can lead to hydroxylated and conjugated derivatives. nih.gov Identifying these metabolites is crucial for a complete understanding of the compound's biological activity and potential toxicity.
Radiolabeling for Imaging : For preclinical and potentially clinical studies, synthesizing a radiolabeled version of the compound (e.g., with fluorine-18) would enable its use as a tracer for Positron Emission Tomography (PET). nih.gov This would allow for non-invasive, real-time visualization of the compound's distribution, target engagement, and pharmacokinetics in living organisms.
Potential for Incorporation into Diverse Hybrid Chemical Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to create novel compounds with enhanced activity or a dual mode of action. nih.govacs.org The pyrazole scaffold is an excellent building block for creating such hybrids. mdpi.comresearchgate.net
Future research should explore the potential of this compound as a component in hybrid molecules:
Design and Synthesis : The butan-2-ol side chain offers a functional handle that can be used to link the pyrazole core to other heterocyclic systems known for their biological activity, such as benzimidazole (B57391), tetrazole, or pyrazoline. nih.govmdpi.comresearchgate.net
Synergistic Effects : The goal of creating hybrid molecules is often to achieve synergistic effects, where the combined activity is greater than the sum of the individual components. For example, combining a pyrazole with a benzimidazole moiety has been explored to create agents that could potentially induce apoptosis through multiple pathways. nih.govacs.org
Modulating Properties : Hybridization can also be used to fine-tune the physicochemical properties of a molecule, such as solubility and membrane permeability, to improve its drug-like characteristics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via condensation reactions between pyrazole derivatives and carbonyl-containing intermediates. For example, refluxing 1,3-dimethylpyrazole with a butan-2-ol derivative in ethanol under acidic or basic catalysis (e.g., H₂SO₄ or NaOH) is a common approach. Reaction optimization involves adjusting molar ratios (e.g., 1:1 to 1:2), temperature (70–100°C), and solvent polarity to maximize yield . Purification typically employs recrystallization from ethanol-DMF mixtures (1:1) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a saturated ethanol solution. Key parameters include bond lengths (e.g., C–C = 1.52–1.54 Å) and angles (e.g., pyrazole ring torsion angles < 5°), validated against computational models (DFT/B3LYP). Complementary techniques like IR and NMR (e.g., δ 1.25 ppm for methyl groups) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed during characterization?
- Methodology : Discrepancies often arise from impurities, solvent effects, or tautomerism. For example, unexpected δ 5.2 ppm signals in ¹H NMR may indicate residual DMF. Mitigation strategies include:
- Repurification : Column chromatography (silica gel, hexane:ethyl acetate gradient).
- Dynamic NMR (DNMR) : To detect tautomeric equilibria by variable-temperature studies.
- Cross-validation : Compare with SC-XRD data (e.g., bond distances) to rule out structural anomalies .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., ethanol polarity) are modeled using the Polarizable Continuum Model (PCM). Transition-state analysis (IRC) identifies activation barriers for reactions like hydroxyl group substitution .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodology :
- Catalyst Screening : Test ionic liquids (e.g., [Sipmim]HSO₄) to enhance regioselectivity and reduce side products .
- Flow Chemistry : Continuous reactors minimize thermal degradation (common in prolonged reflux setups).
- In-line Analytics : Use HPLC (C18 column, acetonitrile:H₂O mobile phase) to monitor intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
